molecular formula C9H10Cl2N2O B1419350 (5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride CAS No. 1158570-31-0

(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride

Cat. No. B1419350
CAS RN: 1158570-31-0
M. Wt: 233.09 g/mol
InChI Key: MOYJWBXVVCQFNI-UHFFFAOYSA-N
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Description

“(5-Chloro-6-methyl-1,3-benzoxazol-2-YL)-methylamine hydrochloride” is a chemical compound with the CAS Number: 1158570-31-0 . It has a molecular weight of 233.1 and its IUPAC name is (5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O.ClH/c1-5-2-8-7 (3-6 (5)10)12-9 (4-11)13-8;/h2-3H,4,11H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s empirical formula is C9 H9 Cl N2 O . Cl H .

Scientific Research Applications

Benzoxazole Derivatives and Receptor Activity

  • Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut : This study presents benzoxazole derivatives, including a chloro-substituted version, as partial agonists for the 5-HT3 receptor, indicating potential applications in gut-related therapies (Sato et al., 1998).

Pharmacologic Effects of Benzoxazole Analogues

  • Steric effects of substituents on phenethylamine hallucinogens : This research synthesized and evaluated analogues of a compound structurally similar to 5-Chloro-6-methyl-1,3-benzoxazol-2-yl-methylamine hydrochloride, exploring their pharmacological effects in mice and providing insights into molecular activity (Nichols & Kostuba, 1979).

MAO Inhibitory Activities

  • Evaluation of selective human MAO inhibitory activities of some novel pyrazoline derivatives : This study examines derivatives including a chloro-substituted benzoxazole for their ability to inhibit monoamine oxidase (MAO), suggesting potential applications in treating conditions related to MAO activity (Salgın-Gökşen et al., 2013).

Antiproliferative and Antiviral Activities

  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines : This research provides insights into the antiproliferative and antiviral potential of chloro-substituted benzoxazole derivatives, which can inform the development of new drugs (Pudlo et al., 1990).

Crystallography and DFT Studies

  • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies : This paper discusses the crystal structure and theoretical analysis of benzoxazole derivatives, offering insights into their reactivity and stability, which is crucial for their potential applications in various scientific fields (Glamočlija et al., 2020).

Antimicrobial Activity

  • Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives : This research explores the synthesis and antimicrobial efficacy of benzoxazole derivatives, suggesting their potential use in combating microbial infections (Balaswamy et al., 2012).

Novel Recovery of Nano-Structured Ceria

  • Novel Recovery of Nano-Structured Ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via Thermal Decomposition : This study demonstrates the potential of using benzoxazole derivatives in the synthesis of nanomaterials like ceria, which has broad applications in various scientific and industrial processes (Veranitisagul et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s important to consult this document for detailed safety and hazard information. The compound is classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(5-chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c1-5-2-8-7(3-6(5)10)12-9(4-11)13-8;/h2-3H,4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYJWBXVVCQFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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